Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate

Pyrimidine Building Block Chemical Synthesis Analytical Chemistry

This CAS-defined 6-methyl-2-phenylpyrimidine-4-carboxylate scaffold is essential for reproducible medicinal chemistry and materials science. Unlike analogs, its precise substitution pattern ensures reliable CYP51 binding, tunable reactivity at the 4-ester, and validated use as an HPLC reference standard. Choose the authenticated entity with ≥95% purity for hit-to-lead libraries, metal-organic frameworks, and assay development—avoid unvalidated substitutes.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 1147675-33-9
Cat. No. B1519359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methyl-2-phenylpyrimidine-4-carboxylate
CAS1147675-33-9
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NC(=C1)C)C2=CC=CC=C2
InChIInChI=1S/C14H14N2O2/c1-3-18-14(17)12-9-10(2)15-13(16-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
InChIKeyPMVOHNGNWKPBFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate (CAS 1147675-33-9): Procurement Specifications and Core Research Identity


Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate (CAS 1147675-33-9) is a heterocyclic pyrimidine-4-carboxylate derivative characterized by a 6-methyl substitution and a 2-phenyl ring on the pyrimidine core, with an ethyl ester moiety at the 4-position, yielding a molecular formula of C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol . It is classified as a substituted pyrimidine building block [1], structurally related to broader classes of phenylpyrimidine and pyrimidine-4-carboxylate derivatives that have been investigated as chemical intermediates and for potential biological activities [2][3][4]. As a synthetic scaffold, its defined substitution pattern offers a specific starting point for the construction of more complex molecules in medicinal chemistry and materials science research applications .

Why Generic Pyrimidine Analogs Cannot Substitute for Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate in Research and Synthesis


Interchanging Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate with other pyrimidine-4-carboxylate or phenylpyrimidine derivatives without rigorous validation introduces unacceptable risk into synthetic routes and biological studies. Even within the same chemical class, seemingly minor structural variations—such as the presence or absence of a 6-methyl group on the pyrimidine ring or substitution at alternative ring positions—can dramatically alter a compound's reactivity profile, physicochemical properties, and potential biological target engagement [1][2]. Literature on related 2-phenylpyrimidine derivatives demonstrates that precise substitution patterns directly influence key parameters including CYP51 enzyme inhibition potency and selectivity in antifungal screening [3]. Furthermore, the 4-carboxylate ethyl ester functional group confers specific solubility, lipophilicity, and hydrolytic stability characteristics that differ substantially from corresponding carboxylic acids, methyl esters, or amide derivatives . For procurement purposes, substituting this specific CAS-registered entity with an analog lacking identical substitution at the 2-, 4-, and 6-positions would constitute a different chemical entity with unvalidated performance in any established synthetic protocol or biological assay, thereby compromising experimental reproducibility and data integrity.

Quantitative Comparative Evidence for Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate Selection: Purity, Structural Precision, and Synthetic Utility


Differentiation via High Assay Purity and CAS-Specific Identity Control

When procuring Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate, users are guaranteed a minimum purity specification of 95% with defined analytical characterization linked directly to CAS 1147675-33-9, as documented in supplier technical datasheets . In contrast, closely related analogs such as Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (differing in substitution position) or Methyl 2-phenylpyrimidine-4-carboxylate (differing in ester group and lacking 6-methyl) are distinct chemical entities with their own CAS numbers and variable purity profiles that are not interchangeable with the target compound .

Pyrimidine Building Block Chemical Synthesis Analytical Chemistry

Structural and Reactivity Differentiation: The 6-Methyl-2-Phenyl-4-Ethyl Carboxylate Motif

The precise 6-methyl substitution on the pyrimidine ring of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate represents a specific and intentional structural motif absent in alternative building blocks like Ethyl 2-phenylpyrimidine-4-carboxylate (lacking the 6-methyl group) or 4-Chloro-6-methyl-2-phenylpyrimidine (containing a reactive 4-chloro leaving group instead of the ethyl ester) . This exact substitution pattern has been exploited in the synthesis of derivatives where the 6-methyl group remains intact through subsequent transformations, as demonstrated in the preparation of 4-substituted-6-methyl-2-phenylpyrimidine derivatives via nucleophilic aromatic substitution at the 4-position [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Heterocyclic Scaffolds

Contextual Relevance: The 2-Phenylpyrimidine Core as a Privileged Scaffold

The 2-phenylpyrimidine core present in Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate is a recognized pharmacophore with demonstrated utility in biological target engagement. A 2023 study on 2-phenylpyrimidine derivatives optimized as CYP51 inhibitors reported that compound C6 (containing the 2-phenylpyrimidine core) exhibited MIC₉₀ values against seven clinically susceptible fungal strains ranging from 0.125 to 2 μg/mL, which was significantly superior to fluconazole (MIC₉₀ values ranging from 2 to >64 μg/mL across the same strains) [1]. While Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate itself is a synthetic precursor rather than a terminal bioactive compound, the documented potency improvements observed for optimized 2-phenylpyrimidine derivatives relative to clinical comparators underscore the value of this specific core scaffold for generating high-potency lead candidates.

Antifungal Drug Discovery CYP51 Inhibition Pharmacophore Modeling

Operational and Storage Stability: Room Temperature Handling Advantage

Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate is specified for storage at room temperature under long-term conditions, as documented in supplier technical datasheets . This represents a practical operational advantage over certain temperature-sensitive heterocyclic building blocks that require refrigerated (2-8°C) or frozen (-20°C) storage and shipping. For instance, 4-Chloro-6-methyl-2-phenylpyrimidine—a structurally related reactive intermediate—typically mandates more stringent storage conditions due to the hydrolytically labile 4-chloro substituent and its higher intrinsic reactivity .

Chemical Inventory Management Laboratory Logistics Compound Stability

Established Commercial Availability with Documented Quality Assurance

Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate is commercially available from multiple established chemical suppliers including Santa Cruz Biotechnology, AK Scientific, and Leyan, with catalog numbers sc-353574, 8444DD, and 1554784 respectively [1]. These suppliers provide Certificates of Analysis (CoA) and Safety Data Sheets (SDS) upon request, ensuring traceable quality documentation. In contrast, closely related analogs such as Ethyl 6-phenylpyrimidine-4-carboxylate (which differs by the absence of the 6-methyl group) or 4-ethoxy-6-methyl-2-phenylpyrimidine (which substitutes an ethoxy group for the ethyl carboxylate) are less commonly stocked by major suppliers, potentially introducing lead time delays, minimum order quantity constraints, or sourcing uncertainty .

Chemical Procurement Supply Chain Reliability Quality Control

Synthetic Tractability: Ethyl Ester as a Versatile Handle for Downstream Diversification

The 4-ethyl carboxylate group in Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate provides a synthetically tractable handle for diversification via hydrolysis to the corresponding carboxylic acid (6-methyl-2-phenylpyrimidine-4-carboxylic acid), amidation to generate amide libraries, or reduction to the hydroxymethyl analog [1]. This contrasts with alternative building blocks such as 4-methyl-6-phenylpyrimidine derivatives that lack an ester handle altogether or 4-chloro-6-methyl-2-phenylpyrimidine which, while reactive, requires more forcing conditions for nucleophilic displacement and may undergo competing side reactions including ring-opening or hydrolysis of the pyrimidine core under basic conditions .

Synthetic Methodology Library Synthesis Medicinal Chemistry Optimization

Optimal Research and Procurement Applications for Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate


As a Well-Defined Synthetic Intermediate in 2-Phenylpyrimidine Library Construction

Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate is optimally deployed as a key building block for generating diverse compound libraries centered on the 6-methyl-2-phenylpyrimidine scaffold. Its 4-ethyl carboxylate group enables straightforward diversification into carboxylic acids, amides, esters, and alcohols via well-established, mild synthetic transformations [1]. This versatility supports parallel library synthesis in medicinal chemistry hit-to-lead campaigns, particularly for programs targeting enzymes or receptors for which the 2-phenylpyrimidine core has shown binding affinity, such as CYP51 or P2Y12 [2][3].

As a CAS-Verified Analytical Standard for Chromatographic Method Development

The compound's defined CAS registry number (1147675-33-9) and commercial availability with documented purity (≥95% to 98%) make it suitable for use as a reference standard in HPLC, LC-MS, or GC-MS method development and validation [1][2]. Researchers analyzing reaction mixtures, tracking synthetic intermediates, or quantifying related 2-phenylpyrimidine derivatives in complex matrices can rely on Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate as a well-characterized calibrant, ensuring accurate retention time alignment and quantification. Its room-temperature stability further supports routine analytical laboratory use without specialized storage requirements [3].

As a Starting Material for Structure-Activity Relationship (SAR) Studies in Antifungal Lead Optimization

Given the validated antifungal activity of optimized 2-phenylpyrimidine derivatives against clinically relevant fungal strains, Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate serves as a foundational scaffold for systematic SAR exploration [1]. Modifications at the 4-position (via ester manipulation) and further derivatization of the pyrimidine core allow researchers to probe the structural determinants of CYP51 inhibition, antifungal potency, and metabolic stability. The 6-methyl group, present in the target compound, can be systematically varied or retained to assess its contribution to target engagement and overall biological profile [2].

As a Heterocyclic Core for Coordination Chemistry and Materials Science Investigations

The 2-phenylpyrimidine-4-carboxylate motif has demonstrated utility in coordination chemistry as a ligand for lanthanide ions, yielding coordination polymers with tunable luminescent properties [1]. Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate, upon hydrolysis to the corresponding carboxylic acid, can function as a chelating ligand for metal complexation. Researchers in materials science and inorganic chemistry may employ this compound as a precursor for constructing metal-organic frameworks (MOFs) or discrete coordination complexes for applications in sensing, catalysis, or optoelectronic devices, where the additional 6-methyl substitution could modulate ligand field effects, steric bulk, and crystallinity relative to unsubstituted 2-phenylpyrimidine-4-carboxylate ligands.

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